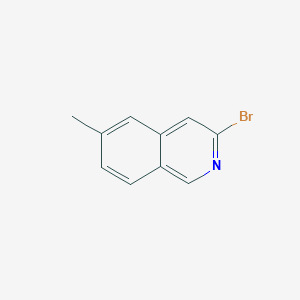
(R)-Methyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Methyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is often used in organic synthesis due to its stability and reactivity. The TBDMS group is particularly useful for protecting hydroxyl groups during chemical reactions, preventing unwanted side reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate typically involves the protection of the hydroxyl group of ®-2-hydroxybutanoate with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The reaction proceeds via the formation of a reactive silylating agent, N-tert-butyldimethylsilylimidazole, which facilitates the silylation of the hydroxyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency, versatility, and sustainability of the process compared to traditional batch methods . These systems allow for better control over reaction conditions and can be easily scaled up for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
®-Methyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) is often used to remove the TBDMS group.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of free hydroxyl groups or other protected derivatives.
Aplicaciones Científicas De Investigación
®-Methyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate is widely used in scientific research, particularly in:
Chemistry: As a protecting group for hydroxyl functionalities in multi-step organic syntheses.
Biology: In the synthesis of biologically active molecules where selective protection and deprotection of functional groups are required.
Medicine: In the development of pharmaceuticals, where it helps in the synthesis of complex drug molecules.
Industry: Used in the production of fine chemicals and intermediates for various industrial applications.
Mecanismo De Acción
The mechanism of action of ®-Methyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate primarily involves the protection of hydroxyl groups. The TBDMS group forms a stable silyl ether with the hydroxyl group, preventing it from participating in unwanted side reactions. The stability of the silyl ether is due to the steric hindrance provided by the bulky tert-butyl group and the electron-donating effects of the dimethylsilyl group .
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilyl ethers: Less stable compared to TBDMS ethers.
Tert-butyldiphenylsilyl (TBDPS) ethers: More stable but bulkier than TBDMS ethers.
Methoxymethyl (MOM) ethers: Less sterically hindered and less stable.
Uniqueness
®-Methyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate is unique due to its balance of stability and reactivity. The TBDMS group provides sufficient steric hindrance to protect the hydroxyl group effectively while being relatively easy to remove under mild conditions .
Propiedades
Fórmula molecular |
C11H24O4Si |
|---|---|
Peso molecular |
248.39 g/mol |
Nombre IUPAC |
methyl (2R)-4-[tert-butyl(dimethyl)silyl]oxy-2-hydroxybutanoate |
InChI |
InChI=1S/C11H24O4Si/c1-11(2,3)16(5,6)15-8-7-9(12)10(13)14-4/h9,12H,7-8H2,1-6H3/t9-/m1/s1 |
Clave InChI |
DCLHQXCUVDZBNE-SECBINFHSA-N |
SMILES isomérico |
CC(C)(C)[Si](C)(C)OCC[C@H](C(=O)OC)O |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCCC(C(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(Trifluoromethyl)-6-bromobenzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B13682315.png)












